![molecular formula C15H14O4 B14172843 (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone CAS No. 923017-06-5](/img/structure/B14172843.png)
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone is an organic compound that belongs to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound is known for its unique chemical structure, which includes a hydroxy group and a methoxymethoxy group on the phenyl rings. This structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst under neat conditions . Another method involves the photo-induced rearrangement of 2’-arylisoflavones in ethanol under an argon atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale benzoylation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxymethoxy group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the methoxymethoxy group.
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone: Contains a hexyloxy group instead of a methoxymethoxy group.
2,4-Dihydroxybenzophenone: Contains two hydroxy groups instead of a hydroxy and a methoxymethoxy group.
Uniqueness
The presence of both a hydroxy group and a methoxymethoxy group in (4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone imparts unique chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
923017-06-5 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-[2-(methoxymethoxy)phenyl]methanone |
InChI |
InChI=1S/C15H14O4/c1-18-10-19-14-5-3-2-4-13(14)15(17)11-6-8-12(16)9-7-11/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
DFPKGECUDUCZPF-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


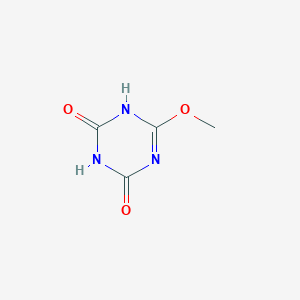
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

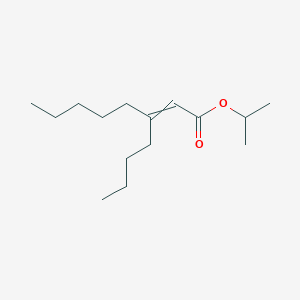
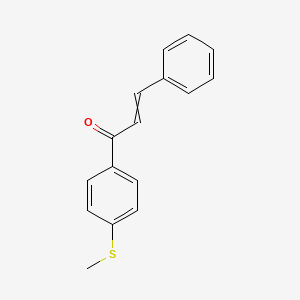
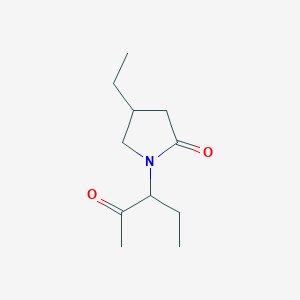
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
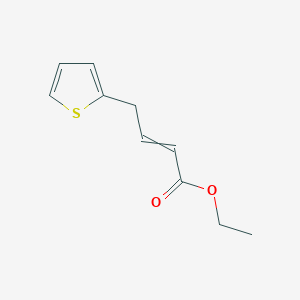
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
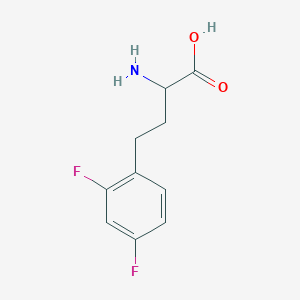
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
